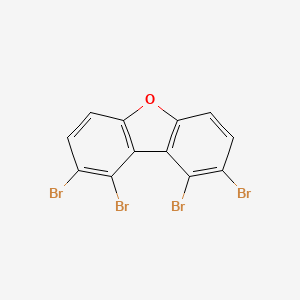
1,2,8,9-Tetrabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,8,9-Tetrabromo-dibenzofuran is a polybrominated dibenzofuran compound with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol . . Polybrominated dibenzofurans are known for their environmental persistence and potential toxicological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran derivatives, including 1,2,8,9-Tetrabromo-dibenzofuran, typically involves the formation of the dibenzofuran nucleus through various methods. One common approach is the cyclization of diarylether derivatives . Another method involves the construction of the dibenzofuran ring from benzofuran or phenol derivatives . These synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,8,9-Tetrabromo-dibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,2,8,9-Tetrabromo-dibenzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Research on the biological effects of polybrominated dibenzofurans, including their potential toxicological impacts, is ongoing.
Medicine: The compound’s potential as a lead compound for drug development is being explored, particularly in the context of its biological activities.
Mecanismo De Acción
The mechanism of action of 1,2,8,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions to regulate gene expression. The binding of this compound to the aryl hydrocarbon receptor can lead to changes in the expression of genes involved in various biological pathways, potentially resulting in toxicological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2,8,9-Tetrabromo-dibenzofuran include other polybrominated dibenzofurans, such as:
Uniqueness
This compound is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atoms on the dibenzofuran ring can affect the compound’s interaction with molecular targets and its overall stability.
Propiedades
Número CAS |
617707-71-8 |
|---|---|
Fórmula molecular |
C12H4Br4O |
Peso molecular |
483.77 g/mol |
Nombre IUPAC |
1,2,8,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H |
Clave InChI |
MDRDSTIJDBIZHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


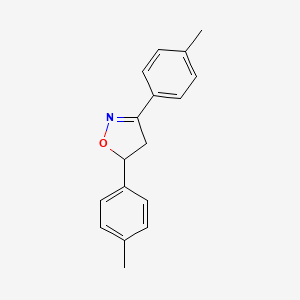

![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)
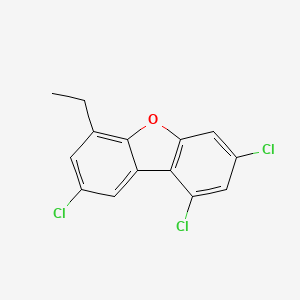
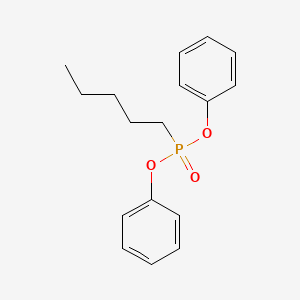
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
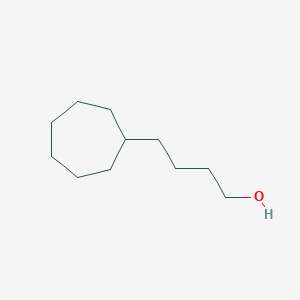

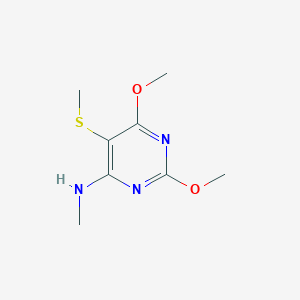
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
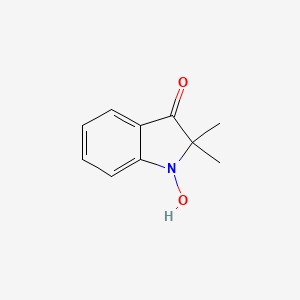
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
